N-isobutyrylbenzamide

Description

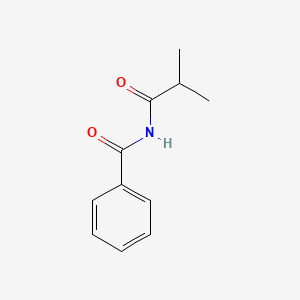

N-Isobutylbenzamide (chemical formula: C₁₁H₁₅NO; molecular weight: 177.247 g/mol) is a benzamide derivative where the nitrogen atom of the benzamide core is substituted with an isobutyl group (-CH₂CH(CH₃)₂). Its IUPAC name is N-(2-methylpropyl)benzamide, and it is registered under CAS No. 5705-57-6. The compound is characterized by a hydrophobic isobutyl chain, which influences its physicochemical properties, including solubility and lipophilicity .

Properties

CAS No. |

1738-54-1 |

|---|---|

Molecular Formula |

C11H13NO2 |

Molecular Weight |

191.23 g/mol |

IUPAC Name |

N-(2-methylpropanoyl)benzamide |

InChI |

InChI=1S/C11H13NO2/c1-8(2)10(13)12-11(14)9-6-4-3-5-7-9/h3-8H,1-2H3,(H,12,13,14) |

InChI Key |

XKRJZKAIEPCDHI-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(=O)NC(=O)C1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

N-isobutyrylbenzamide can be synthesized through the reaction of benzamide with isobutyryl chloride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, with the base acting to neutralize the hydrochloric acid byproduct formed during the acylation process.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale acylation reactions using benzamide and isobutyryl chloride. The process would likely be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-isobutyrylbenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the amide group to an amine.

Substitution: The benzamide moiety can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

Oxidation: The major product is the corresponding carboxylic acid.

Reduction: The major product is the corresponding amine.

Substitution: Depending on the substituent, products can include brominated or nitrated derivatives of this compound.

Scientific Research Applications

N-isobutyrylbenzamide has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

Industry: this compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-isobutyrylbenzamide exerts its effects depends on its interaction with specific molecular targets. For example, in enzyme inhibition studies, the compound may bind to the active site of an enzyme, preventing substrate binding and subsequent catalytic activity. The exact pathways involved would vary depending on the specific biological or chemical context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

This section compares N-isobutylbenzamide with three benzamide derivatives: N-methylbenzamide, N-ethylbenzamide, and 2-aminobenzamide.

Table 1: Structural and Physicochemical Comparison

Key Findings:

Substituent Effects on Polarity: N-Isobutylbenzamide’s bulky isobutyl group renders it significantly more lipophilic than N-methyl- or N-ethylbenzamide. This property may enhance membrane permeability in biological systems but reduce aqueous solubility . In contrast, 2-aminobenzamide’s amino group at the benzene ring’s C-2 position increases polarity and hydrogen-bonding capacity, making it more soluble in polar solvents .

Thermal Stability: Alkyl-substituted benzamides (e.g., N-methyl, N-ethyl) generally exhibit lower melting points (MP) compared to aromatic-substituted analogs like 2-aminobenzamide.

Bioactivity and Applications: 2-Aminobenzamide: Widely studied as a histone deacetylase (HDAC) inhibitor scaffold due to its ability to chelate metal ions via the amino and carbonyl groups . N-Alkylbenzamides: Smaller alkyl chains (e.g., methyl, ethyl) are often used as intermediates in drug synthesis. The isobutyl variant’s hydrophobicity could make it suitable for lipid-based formulations or prodrug designs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.